Cas no 619331-53-2 ((R)-2-Methyl-1-benzoylpiperazine)
(R)-2-Methyl-1-benzoylpiperazine Chemical and Physical Properties
Names and Identifiers
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- ((R)-2-METHYLPIPERAZIN-1-YL)(PHENYL)METHANONE
- (R)-2-METHYL-1-BENZOYLPIPERAZINE
- (R)-N-(benzoyl)-2-methylpiperazine
- (R)-2-Methyl-1-benzoylpiperazine
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(R)-2-Methyl-1-benzoylpiperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M696125-1mg |
(R)-2-Methyl-1-benzoylpiperazine |
619331-53-2 | 1mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M696125-2mg |
(R)-2-Methyl-1-benzoylpiperazine |
619331-53-2 | 2mg |
$ 65.00 | 2022-06-03 | ||
| TRC | M696125-10mg |
(R)-2-Methyl-1-benzoylpiperazine |
619331-53-2 | 10mg |
$ 80.00 | 2022-06-03 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1626563-25mg |
(R)-(2-methylpiperazin-1-yl)(phenyl)methanone |
619331-53-2 | 98% | 25mg |
¥672.00 | 2024-05-06 |
(R)-2-Methyl-1-benzoylpiperazine Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on (R)-2-Methyl-1-benzoylpiperazine
(R)-2-Methyl-1-benzoylpiperazine (CAS No. 619331-53-2): An Overview of Its Structure, Synthesis, and Applications in Medicinal Chemistry
(R)-2-Methyl-1-benzoylpiperazine (CAS No. 619331-53-2) is a chiral compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of piperazines, which are widely used in the development of pharmaceuticals due to their ability to modulate various biological targets.
The structure of (R)-2-Methyl-1-benzoylpiperazine is characterized by a piperazine ring substituted with a benzoyl group and a methyl group at specific positions. The chiral center at the 2-position of the piperazine ring imparts enantiomeric specificity, which is crucial for its biological activity. The benzoyl group enhances the lipophilicity of the molecule, potentially improving its cell membrane permeability and bioavailability.
The synthesis of (R)-2-Methyl-1-benzoylpiperazine typically involves several steps, including the formation of the piperazine ring, introduction of the benzoyl group, and enantioselective synthesis to obtain the desired enantiomer. Recent advancements in asymmetric synthesis have made it possible to produce this compound with high enantiomeric purity, which is essential for its use in drug development.
In terms of its biological activity, (R)-2-Methyl-1-benzoylpiperazine has been studied for its potential as a modulator of various receptors and enzymes. One notable application is its use as a ligand for serotonin receptors, particularly the 5-HT2A receptor. Studies have shown that this compound can exhibit both agonistic and antagonistic properties depending on the specific receptor subtype and cellular context. This dual functionality makes it a valuable tool for understanding the complex signaling pathways involved in serotonin-mediated responses.
Beyond serotonin receptors, (R)-2-Methyl-1-benzoylpiperazine has also been investigated for its effects on other neurotransmitter systems. For example, it has been shown to interact with dopamine receptors, particularly D2 receptors, which are implicated in various neurological disorders such as schizophrenia and Parkinson's disease. The ability to modulate these receptors suggests that this compound could have therapeutic potential in treating these conditions.
In addition to its receptor interactions, (R)-2-Methyl-1-benzoylpiperazine has been studied for its effects on enzyme activity. Research has demonstrated that this compound can inhibit certain enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO). By modulating these enzymes, it may help to regulate neurotransmitter levels in the brain, potentially leading to therapeutic benefits in mood disorders and other neurological conditions.
The pharmacokinetic properties of (R)-2-Methyl-1-benzoylpiperazine have also been evaluated in preclinical studies. These studies have shown that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its lipophilicity and small molecular size contribute to good oral bioavailability and brain penetration, making it a promising candidate for further development as a therapeutic agent.
In conclusion, (R)-2-Methyl-1-benzoylpiperazine (CAS No. 619331-53-2) is a versatile chiral compound with significant potential in medicinal chemistry. Its unique structural features and biological activities make it an attractive candidate for drug development. Ongoing research continues to explore its mechanisms of action and therapeutic applications, highlighting its importance in advancing our understanding of complex biological systems and developing new treatments for various diseases.
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